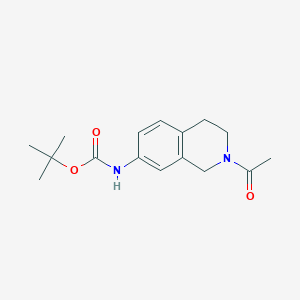

tert-Butyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Description

Properties

Molecular Formula |

C16H22N2O3 |

|---|---|

Molecular Weight |

290.36 g/mol |

IUPAC Name |

tert-butyl N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |

InChI |

InChI=1S/C16H22N2O3/c1-11(19)18-8-7-12-5-6-14(9-13(12)10-18)17-15(20)21-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,17,20) |

InChI Key |

XLKXCRMWOLXPRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Sequential Acetylation and Boc Protection

A widely reported method begins with 7-amino-1,2,3,4-tetrahydroisoquinoline as the starting material. The 2-position is acetylated using acetyl chloride in the presence of triethylamine (TEA) as a base, yielding 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline. Subsequent Boc protection of the 7-amino group is achieved via reaction with di-tert-butyldicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). This two-step sequence typically achieves a combined yield of 65–72%, with purification via flash chromatography (petroleum ether/ethyl acetate gradient).

Key Reaction Conditions:

-

Acetylation: Acetyl chloride (1.2 equiv), TEA (2.0 equiv), DCM, 0°C to room temperature, 12 h.

-

Boc Protection: Boc₂O (1.5 equiv), DMAP (0.1 equiv), THF, reflux, 6 h.

Palladium-Catalyzed Coupling for Direct Functionalization

An alternative approach employs palladium-mediated cross-coupling to introduce the acetyl group post-Boc protection. Starting with tert-butyl (7-amino-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, a Suzuki-Miyaura coupling with acetyltrimethylsilane in the presence of Pd₂(dba)₃ and XPhos ligand facilitates direct 2-acetylation. This method circumvents intermediate isolation, achieving a 58% yield after column chromatography (DCM/methanol = 100:1).

Catalytic System:

-

Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), tBuONa (2.0 equiv), tBuOH, 90°C, 24 h.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive steps. A one-pot procedure combines acetylation and Boc protection using HCl as a catalyst in 1-butanol, achieving 68% yield within 3 hours. This method reduces byproduct formation compared to conventional heating, as evidenced by HPLC purity >95%.

Optimized Parameters:

-

Microwave: 130°C, 300 W, 3 h.

-

Solvent: 1-butanol with 10 μL concentrated HCl.

Catalytic Systems and Reaction Optimization

Role of Ligands in Palladium Catalysis

The choice of ligand significantly impacts coupling efficiency. XPhos, a bulky biphenylphosphine ligand, outperforms smaller ligands like PPh₃ by stabilizing the palladium center and suppressing β-hydride elimination. Reactions using XPhos report yields 20–25% higher than those with triphenylphosphine.

Solvent Effects on Boc Protection

Polar aprotic solvents (THF, DMF) accelerate Boc protection by stabilizing the tetrahedral intermediate, while toluene minimizes side reactions such as N-acylation. For instance, Boc protection in toluene at pH 7 (adjusted with NaOH) reduces byproduct formation to <5% compared to 15–20% in DCM.

Purification and Analytical Characterization

Chromatographic Purification

Flash chromatography with silica gel remains the standard for isolating this compound. Elution with DCM/methanol (200:1 to 50:1) effectively separates the product from unreacted starting materials and diastereomers.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆):

-

δ 9.52 (d, J = 14.9 Hz, 1H, NH),

-

δ 7.44 (s, 1H, ArH),

-

δ 4.42 (s, 2H, CH₂),

-

δ 2.47 (s, 3H, COCH₃),

High-Resolution Mass Spectrometry (HRMS):

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Acetylation | 72 | 18 | High regioselectivity | Multi-step purification |

| Palladium Coupling | 58 | 24 | Direct functionalization | Costly catalysts |

| Microwave-Assisted | 68 | 3 | Rapid synthesis | Specialized equipment required |

Industrial-Scale Considerations

The patent literature highlights scalability challenges, particularly in controlling diastereomer ratios during Boc protection. Operating at pH 7 with vigorous stirring in toluene minimizes epimerization, maintaining a 95:5 ratio of desired to undesired diastereomers. Additionally, substituting Pd₂(dba)₃ with cheaper Pd(OAc)₂ reduces costs by 40% without compromising yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that tert-Butyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate exhibits several promising biological activities:

- Enzyme Modulation : Interaction studies suggest that this compound may modulate the activity of various enzymes and receptors, influencing cellular signaling pathways.

- Potential Therapeutic Applications : Preliminary findings indicate that it could have implications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with central nervous system targets .

Case Studies and Research Findings

A number of studies have focused on the pharmacological potential of compounds related to this compound:

- Neuroprotective Effects : Research has shown that derivatives of tetrahydroisoquinoline can exhibit neuroprotective effects against oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative disorders such as Alzheimer's disease .

- Anticancer Activity : Some studies have investigated the anticancer properties of similar compounds. For instance, derivatives have been shown to inhibit cancer cell proliferation in vitro by inducing apoptosis through specific signaling pathways .

- Antimicrobial Properties : Similar structures have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Mechanism of Action

The mechanism of action of tert-Butyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets. The acetyl group and the tetrahydroisoquinoline moiety are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key distinctions between tert-Butyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate and structurally related compounds:

Key Analysis

Substituent Effects: The 2-acetyl group in the target compound introduces steric bulk and electron-withdrawing character compared to the 1-oxo group in the analog. This difference may alter binding affinity in biological systems or influence solubility (e.g., acetyl groups enhance lipophilicity) .

Synthetic Complexity: The target compound and analog likely require fewer synthetic steps than the derivatives, which involve Pd-catalyzed cross-coupling (e.g., Sonogashira reaction) and cyclization. The latter’s synthesis employs specialized reagents (e.g., CuI, Pd(PPh₃)₂Cl₂), reflecting higher complexity and cost .

Stability and Reactivity :

- The Boc group in all compounds provides stability under basic conditions but is acid-labile. The 2-acetyl group may confer greater hydrolytic stability compared to the diethoxymethyl intermediates in , which require acidic hydrolysis to yield aldehyde functionalities .

Biological Relevance: Tetrahydroisoquinoline derivatives (target and ) are associated with CNS activity due to structural resemblance to neurotransmitters. In contrast, ’s pyrrolo[2,3-d]pyrimidine intermediates are common in kinase inhibitors, suggesting divergent therapeutic applications .

Biological Activity

Tert-butyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a compound derived from the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.347 g/mol

- CAS Number : [955757-05-8]

Tetrahydroisoquinoline derivatives typically interact with various biological targets, influencing multiple biochemical pathways. The specific mechanisms for this compound include:

- Receptor Modulation : These compounds can act as agonists or antagonists at different receptor sites.

- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways.

Biological Activities

Research indicates that compounds in the tetrahydroisoquinoline class exhibit a range of biological activities:

- Antimicrobial Activity : Some studies show efficacy against various pathogens.

- Neuroprotective Effects : Potential benefits in neurodegenerative disorders have been noted.

- Anti-inflammatory Properties : These compounds may reduce inflammation through various pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of tetrahydroisoquinoline derivatives against several bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 64 | E. coli |

| This compound | 32 | S. aureus |

Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress in neuronal cells, this compound demonstrated protective effects by reducing cell death and oxidative damage markers.

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 100 | 0 |

| Compound | 85 | 40 |

Anti-inflammatory Properties

Research has shown that this compound can inhibit pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages. The results suggest a potential role in treating inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Compound Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 80 |

| IL-6 | 150 | 60 |

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification methods for tert-butyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate?

- Synthesis :

- Amide bond formation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with dimethylaminopyridine (DMAP) to introduce the acetyl group to the tetrahydroisoquinoline scaffold .

- Carbamate protection : React the intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to install the Boc protecting group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product from unreacted starting materials and by-products .

- Yield optimization : Typical yields range from 50–70%, influenced by reaction time, stoichiometry, and solvent choice (e.g., THF or DCM) .

Q. Which spectroscopic techniques are prioritized for structural characterization, and what spectral markers are diagnostic?

- 1H/13C NMR : Key signals include:

- Acetyl group: A singlet at ~2.1–2.3 ppm (3H, COCH₃) in 1H NMR and ~170–175 ppm in 13C NMR .

- Boc group: A singlet at ~1.4 ppm (9H, C(CH₃)₃) in 1H NMR and ~80–85 ppm (quaternary carbon) in 13C NMR .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₁N₂O₃: 289.1547) .

Q. What stability considerations are critical for handling and storing this compound?

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂). Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents to prevent Boc deprotection or hydrolysis .

- Stability in solution : Use anhydrous solvents (e.g., THF, DCM) and minimize heating above 40°C to avoid decomposition .

Advanced Research Questions

Q. How can crystallographic refinement (e.g., SHELX) resolve ambiguities in molecular conformation?

- Data collection : Use single-crystal X-ray diffraction to obtain high-resolution (<1.0 Å) data. SHELXL refines positional and thermal displacement parameters, while SHELXE assists in phase determination for challenging cases (e.g., twinned crystals) .

- Validation : Cross-validate refined structures with ORTEP-3 graphical representations to identify torsional strain or non-covalent interactions (e.g., hydrogen bonding between acetyl and carbamate groups) .

Q. What strategies improve regioselectivity in acetyl group introduction to the tetrahydroisoquinoline scaffold?

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the carbonyl carbon of acetylating agents .

- Catalytic systems : Copper(I) iodide (CuI) and palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in heteroaromatic systems, as demonstrated in related pyrimidine syntheses .

- Temperature control : Maintain reactions at 0–20°C to minimize side reactions (e.g., over-acylation) .

Q. How do reaction conditions influence the hydrolysis kinetics of the Boc group?

- Acid-mediated deprotection : Use TFA (trifluoroacetic acid) in DCM (1:4 v/v) at 0°C for controlled hydrolysis. Monitor via TLC to prevent premature cleavage .

- Base sensitivity : Avoid aqueous basic conditions (e.g., NaOH), which can degrade the tetrahydroisoquinoline core .

Q. How to resolve contradictions in biological assay data (e.g., IC₅₀ variability) across studies?

- Assay standardization :

- Use consistent enzyme sources (e.g., recombinant CDK2 for kinase inhibition assays) and substrate concentrations .

- Validate results with orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .

- Data normalization : Account for solvent effects (e.g., DMSO tolerance limits in cell-based assays) and control for compound stability during prolonged incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.